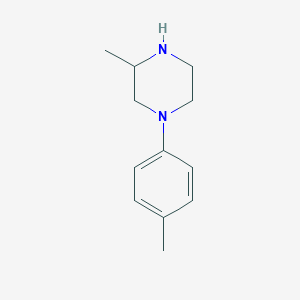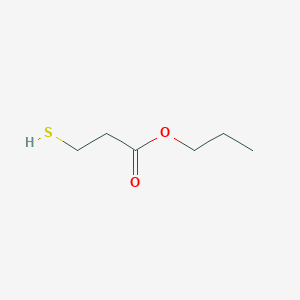
Propyl 3-mercaptopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-mercaptopropanoate is a chemical compound with the molecular formula C6H12O2S . It is also known as N-PROPYL 3-MERCAPTOPROPIONATE .
Synthesis Analysis
The synthesis of 3-mercaptopropionic acid esters, such as this compound, can be achieved through an addition reaction of H2S to the corresponding acrylic acid ester. This process is carried out in the presence of a solid-support functionalized with basic guanidine functional groups . Another study discusses the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Propyl 3-mercaptopropanoate serves as a precursor in the synthesis of various compounds, including 2-mercapto-3-arylpropanoic acids through synthetic pathways involving the reaction of arenediazonium bromides with acrylic esters. These acids find further applications in cyclization reactions to yield thiazolidinone and rhodanine derivatives, highlighting their utility in organic synthesis (Pokhodylo, Matiychuk, & Obushak, 2012).
Surface Modification and Sensor Development
3-Mercaptopropanoic acid and its derivatives are pivotal in modifying metal surfaces to enhance sensor functionality. Specifically, they are used in self-assembled monolayers (SAMs) on gold surfaces, crucial for sensor design. The study of atomic sulfur formation mechanism on these SAMs provides insights into the stability and degradation of sensor materials, emphasizing the importance of selecting appropriate derivatives for specific applications (Azcárate et al., 2019).
Catalysis
In the realm of catalysis, this compound derivatives have been utilized to create highly active magnetic catalysts for the aerobic oxidation of alcohols. These catalysts demonstrate excellent activity and selectivity, highlighting their potential in green chemistry applications (Zamani, Hosseini, & Kianpour, 2014).
Drug Delivery and Biomedical Applications
The biomedical field also benefits from the properties of this compound derivatives. They have been explored as carriers for drug delivery systems, indicating their potential in enhancing therapeutic efficacy and targeting specific cellular pathways (Rossi et al., 2016).
Environmental Applications
Furthermore, the application of this compound derivatives in environmental science, particularly in the stabilization of heavy metals in soil, underscores their importance in mitigating pollution. Functionalized silica with these derivatives has shown significant potential in reducing metal migration in soil, offering a solution to environmental contamination problems (Grzesiak et al., 2016).
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Propyl 3-mercaptopropanoate. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 3-mercaptopropionate (3-mp), has been found to interact with a hydrophobic protein fraction isolated from rat cerebral cortex .
Mode of Action
3-mp, a related compound, has been shown to inhibit the binding of l-glutamate and l-aspartate to a hydrophobic protein fraction from rat cerebral cortex
Biochemical Pathways
3-mp has been found in the anoxic pore waters of coastal marine sediments , suggesting that it might be involved in sulfur metabolism in these environments
Result of Action
The related compound 3-mp has been shown to inhibit the binding of l-glutamate and l-aspartate to a hydrophobic protein fraction from rat cerebral cortex , which could potentially alter neurotransmitter signaling.
Propiedades
IUPAC Name |
propyl 3-sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-4-8-6(7)3-5-9/h9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMHDIYZJQVNSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428566 |
Source


|
| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165804-07-9 |
Source


|
| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

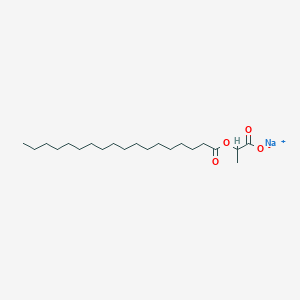
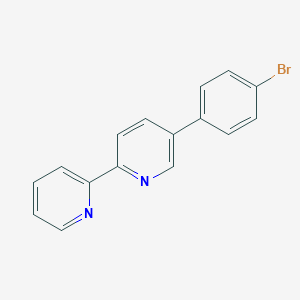

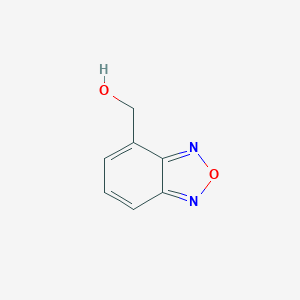
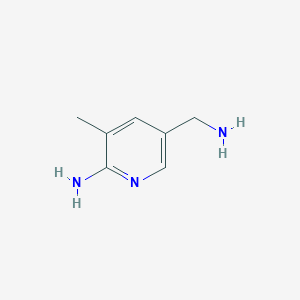

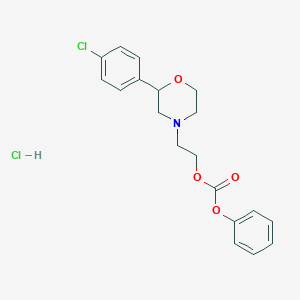

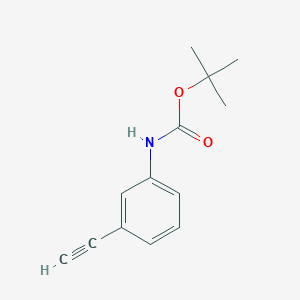
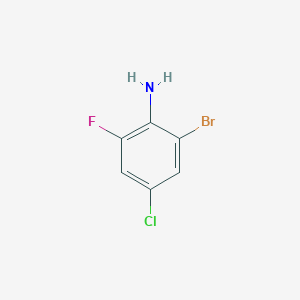
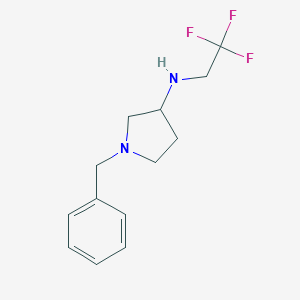
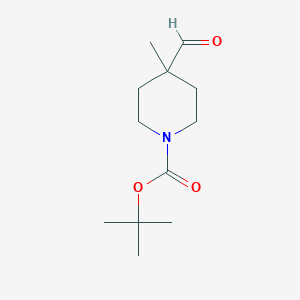
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
